Thalidomide-4-O-C11-NH2 (hydrochloride)
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Overview
Description
Thalidomide-4-O-C11-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is specifically designed to act as a cereblon ligand, which is crucial for the recruitment of CRBN protein . It has significant applications in the field of targeted protein degradation, particularly in the development of PROTACs (Proteolysis Targeting Chimeras) .
Preparation Methods
The synthesis of Thalidomide-4-O-C11-NH2 (hydrochloride) involves several steps, starting from thalidomideThe final step involves the formation of the hydrochloride salt . Industrial production methods are not widely documented, but laboratory synthesis often involves the use of organic solvents and reagents under controlled conditions .
Chemical Reactions Analysis
Thalidomide-4-O-C11-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroxylated metabolites are common products of oxidation reactions .
Scientific Research Applications
Thalidomide-4-O-C11-NH2 (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of Thalidomide-4-O-C11-NH2 (hydrochloride) involves its role as a cereblon ligand. By binding to the CRBN protein, it facilitates the recruitment of target proteins to the E3 ubiquitin ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is crucial for the targeted degradation of specific proteins, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Thalidomide-4-O-C11-NH2 (hydrochloride) is unique compared to other thalidomide derivatives due to its specific modifications at the 4-O and C11 positions. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
These compounds share similar mechanisms of action but differ in their specific modifications and therapeutic applications .
Properties
Molecular Formula |
C24H34ClN3O5 |
---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
4-(11-aminoundecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C24H33N3O5.ClH/c25-15-8-6-4-2-1-3-5-7-9-16-32-19-12-10-11-17-21(19)24(31)27(23(17)30)18-13-14-20(28)26-22(18)29;/h10-12,18H,1-9,13-16,25H2,(H,26,28,29);1H |
InChI Key |
AMCVOZMMQNDGDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCN.Cl |
Origin of Product |
United States |
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